molecular formula C11H14FN5O3 B040446 3-Adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol CAS No. 115509-32-5

3-Adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol

Cat. No. B040446
CAS RN: 115509-32-5
M. Wt: 283.26 g/mol
InChI Key: LFSGVDMIBZBPPJ-JKBCRHRPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol, also known as AFC, is a fluorogenic substrate used in biochemical and physiological research to detect the activity of enzymes such as glycosidases and esterases. AFC is a relatively new compound that has been synthesized in recent years.

Mechanism of Action

The mechanism of action of 3-Adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol involves the hydrolysis of the cyclopentanediol ring by an enzyme such as a glycosidase or esterase. This hydrolysis releases the fluorophore, which emits a strong fluorescent signal upon excitation. The fluorescence of 3-Adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol is highly sensitive to changes in the local environment, making it an excellent tool for monitoring enzyme activity in real-time.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol are limited to its use as a substrate for enzyme assays. 3-Adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol does not have any known direct effects on cellular processes or physiological systems. However, the use of 3-Adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol in enzyme assays has led to important discoveries in the fields of biochemistry and physiology.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol as a substrate for enzyme assays include its high sensitivity, low background fluorescence, and ease of synthesis. The limitations of 3-Adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol include its limited stability in solution and its relatively short half-life. Additionally, the use of 3-Adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol is limited to the study of enzymes that hydrolyze cyclopentanediol rings.

Future Directions

For the use of 3-Adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol include the development of new substrates with improved stability and longer half-lives. Additionally, the use of 3-Adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol in high-throughput screening assays could lead to the discovery of new enzyme inhibitors and activators. Finally, the use of 3-Adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol in live-cell imaging experiments could provide new insights into the spatial and temporal regulation of enzyme activity in cells.

Synthesis Methods

The synthesis of 3-Adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol involves the reaction of 2,3,5-tri-O-benzoyl-1,4-dideoxy-1,4-imino-D-ribitol with 4-fluoro-5-formyl-1,2-cyclopentanedione in the presence of a base. This reaction yields 3-Adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol as a white solid in good yield. The synthesis of 3-Adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol is relatively simple and straightforward, making it an attractive substrate for research purposes.

Scientific Research Applications

3-Adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol is widely used as a fluorogenic substrate in biochemical and physiological research to detect the activity of enzymes such as glycosidases and esterases. 3-Adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol is often used as a model substrate for the study of enzyme kinetics and enzyme inhibition. The fluorescence of 3-Adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol is highly sensitive to changes in the local environment, making it an excellent tool for monitoring enzyme activity in real-time.

properties

CAS RN

115509-32-5

Product Name

3-Adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol

Molecular Formula

C11H14FN5O3

Molecular Weight

283.26 g/mol

IUPAC Name

(1S,2R,3R,4S,5S)-3-(6-aminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)cyclopentane-1,2-diol

InChI

InChI=1S/C11H14FN5O3/c12-5-4(1-18)8(19)9(20)7(5)17-3-16-6-10(13)14-2-15-11(6)17/h2-5,7-9,18-20H,1H2,(H2,13,14,15)/t4-,5+,7+,8+,9-/m1/s1

InChI Key

LFSGVDMIBZBPPJ-JKBCRHRPSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@@H]3[C@H]([C@H]([C@@H]([C@@H]3F)CO)O)O)N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(C3F)CO)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(C3F)CO)O)O)N

synonyms

3-adenin-9-yl-4-fluoro-5-(hydroxymethyl)-1,2-cyclopentanediol
6'-fluoroaristeromycin
F-C-Ado

Origin of Product

United States

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